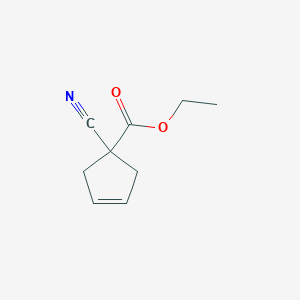

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate is a chemical compound that is related to various research areas, including polymerization, photochemistry, and synthesis of complex organic molecules. Although the provided papers do not directly discuss Ethyl 1-cyanocyclopent-3-ene-1-carboxylate, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or cyclization processes. For instance, the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was achieved through a three-component condensation involving benzaldehyde, ethyl acetoacetate, and malononitrile . Similarly, the synthesis of Ethyl 1,3-cyclohexadien-1-carboxylate was improved using microwave activation, suggesting that Ethyl 1-cyanocyclopent-3-ene-1-carboxylate could potentially benefit from such advanced synthesis techniques .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 1-cyanocyclopent-3-ene-1-carboxylate has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography. For example, the structure of Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was determined using two-dimensional NMR spectroscopy . X-ray analysis was also used to confirm the structure of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to Ethyl 1-cyanocyclopent-3-ene-1-carboxylate includes polymerization and cyclization reactions. Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates diradical polymerization of acrylonitrile , while cyclization reactions are evident in the formation of benzo[h]quinazolines from Ethyl 1-Amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the diradical polymerization initiated by Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate is temperature-dependent and follows a specific kinetic equation . The stereochemistry of photochemically produced compounds, such as those derived from ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, is determined using NMR spectroscopy .

科学的研究の応用

Enzymatic Synthesis and Structural Studies

- Chemoenzymatic Synthesis : Ethyl (1 S,4 R)-4-hydroxy-2-methylcyclopent-2-ene-1-carboxylate, a compound related to Ethyl 1-cyanocyclopent-3-ene-1-carboxylate, was used as a building block for chemoenzymatic synthesis, demonstrating its utility in complex molecular constructions (Brémond et al., 2007).

- Structural Analysis : Structural studies of similar cyclopentene carboxylate derivatives have been conducted using advanced spectroscopy techniques, contributing to our understanding of their molecular properties (Arias-Pérez et al., 1995).

Bioconjugation and Polymerization Applications

- Bioconjugation Mechanisms : Studies on carbodiimide-mediated amide formation, involving compounds similar to Ethyl 1-cyanocyclopent-3-ene-1-carboxylate, have provided insights into bioconjugation processes in aqueous media, relevant to biochemical applications (Nakajima & Ikada, 1995).

- Polymerization Studies : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, was used in enzymatically catalyzed oxidative polymerization, demonstrating potential applications in polymer chemistry (Pang et al., 2003).

Synthesis of Complex Molecules

- Synthesis of Heterocyclic Systems : Ethyl 1-cyanocyclopent-3-ene-1-carboxylate and its derivatives have been utilized in the synthesis of complex heterocyclic molecules, illustrating their importance in organic synthesis (Grigoryan, 2018).

Metabolite Analysis in Ethylene Biosynthesis

- Ethylene Biosynthesis : Research on ethylene biosynthesis in plants has used cyclopropane carboxylic acid derivatives, closely related to Ethyl 1-cyanocyclopent-3-ene-1-carboxylate, for analyzing key metabolites and enzyme activities (Bulens et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

ethyl 1-cyanocyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h3-4H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIIJCALQSVZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC=CC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)

![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)

![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)

![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)

![Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011072.png)

![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)

![2-[(E)-4-(Dimethylamino)but-2-enoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3011075.png)